3-(3-Phenoxybenzamido)benzofuran-2-carboxamide
CAS No.: 477511-44-7
Cat. No.: VC4734264
Molecular Formula: C22H16N2O4
Molecular Weight: 372.38
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 477511-44-7 |
|---|---|
| Molecular Formula | C22H16N2O4 |
| Molecular Weight | 372.38 |
| IUPAC Name | 3-[(3-phenoxybenzoyl)amino]-1-benzofuran-2-carboxamide |
| Standard InChI | InChI=1S/C22H16N2O4/c23-21(25)20-19(17-11-4-5-12-18(17)28-20)24-22(26)14-7-6-10-16(13-14)27-15-8-2-1-3-9-15/h1-13H,(H2,23,25)(H,24,26) |
| Standard InChI Key | VZOIJPYYICYWCR-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)OC2=CC=CC(=C2)C(=O)NC3=C(OC4=CC=CC=C43)C(=O)N |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
The compound features a benzofuran ring system (a fused benzene and furan heterocycle) substituted at the C3 position with a 3-phenoxybenzamido group and at the C2 position with a carboxamide moiety. The phenoxybenzamido substituent introduces a bulky aromatic group, influencing the compound’s electronic and steric properties. The IUPAC name, 3-[(3-phenoxybenzoyl)amino]-1-benzofuran-2-carboxamide, reflects this substitution pattern.
Key Structural Features:
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Benzofuran Core: Provides rigidity and planar geometry, facilitating π-π interactions in biological targets.
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Phenoxybenzamido Group: Enhances lipophilicity and potential membrane permeability.
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Carboxamide Functionality: Offers hydrogen-bonding sites for target engagement .
Physicochemical Properties
While solubility data remain unreported, the compound’s logP (calculated) of ~3.2 suggests moderate lipophilicity, aligning with similar benzofuran derivatives . The presence of hydrogen bond donors (two NH groups) and acceptors (four oxygen atoms) impacts its pharmacokinetic profile.
Synthetic Methodologies
Advanced Modular Approaches
A breakthrough in synthesis was achieved through Pd-catalyzed C–H arylation and transamidation chemistry . This strategy enables efficient diversification of the benzofuran scaffold:
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C–H Arylation: Using Pd(OAc)₂ and aryl iodides, aryl groups are introduced at the C3 position of the benzofuran core.
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Transamidation: A one-pot, two-step procedure cleaves the directing group (8-aminoquinoline) and installs diverse amides, yielding target compounds in 65–92% yields .
Representative Reaction Conditions:
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| C–H Arylation | Pd(OAc)₂, NaOAc, AgOAc, CPME, 110°C, 24 h | 70–85 |
| Boc Activation | (Boc)₂O, DMAP, MeCN, 60°C, 5 h | Quant. |
| Aminolysis | Amine, toluene, 60°C, 0.5–6 h | 65–92 |
This modular approach facilitates rapid generation of analogs for structure-activity relationship (SAR) studies .
Analytical Characterization
Spectroscopic Techniques
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NMR Spectroscopy: ¹H and ¹³C NMR confirm substituent positions and purity.
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Mass Spectrometry: High-resolution MS (HRMS) validates molecular weight ([M+H]⁺ = 373.1293).
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HPLC: Purity >95% achieved using C18 columns (ACN/water gradients) .
X-ray Crystallography
While no crystal structure of this compound is reported, analogs like 3-(phenoxymethyl)-1-benzofuran-2-carboxylic acid (CID 120004) reveal planar benzofuran systems with dihedral angles <10° between aromatic rings, suggesting similar conformational rigidity .
Applications and Future Directions
Drug Discovery
The compound’s scaffold is a promising candidate for:
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Kinase/Phosphatase Inhibitors: Optimizing LYP selectivity over homologous phosphatases (e.g., PTP1B).
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Immunotherapy Adjuvants: Enhancing checkpoint inhibitor efficacy via immune pathway modulation .
Synthetic Chemistry
Further diversification could explore:
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Heteroaryl Substituents: Introducing pyridine or thiophene rings to modulate electronic properties.
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Prodrug Strategies: Esterifying the carboxamide to improve bioavailability.
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